(S)-alpha-(4-biphenylmethyl)-proline-HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

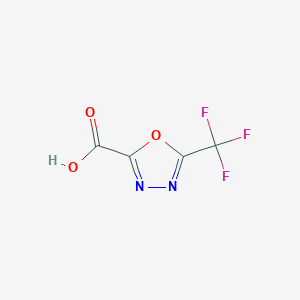

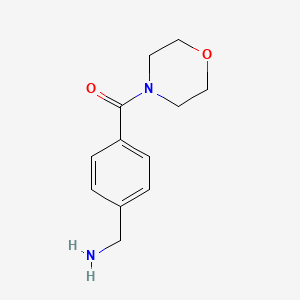

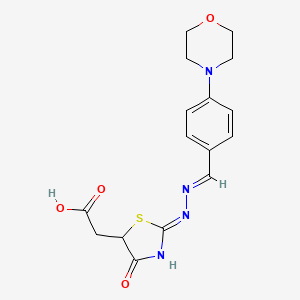

“(S)-alpha-(4-biphenylmethyl)-proline-HCl” is a chemical compound with the CAS Number: 1217722-65-0 . Its IUPAC name is (2S)-2-([1,1’-biphenyl]-4-ylmethyl)-2-pyrrolidinecarboxylic acid hydrochloride . The molecular weight of this compound is 317.82 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 317.82 . It should be stored at 0-8C . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Conformational Analysis

(S)-alpha-(4-biphenylmethyl)-proline-HCl plays a role in the synthesis of complex molecules. A study by Testa et al. (2018) focused on the synthesis of 3-fluoro-4-hydroxyprolines (F-Hyps), derived from proline derivatives. These compounds demonstrated binding to the von Hippel–Lindau (VHL) E3 ligase, which is involved in targeted protein degradation, indicating the potential of proline derivatives in medicinal and biological chemistry (Testa et al., 2018).

Enzyme Inhibition Studies

Proline derivatives, including this compound, are researched for their potential as enzyme inhibitors. Bull et al. (1985) examined peptide analogs of proline as competitive inhibitors of the angiotensin-converting enzyme, demonstrating the importance of proline derivatives in pharmaceutical research (Bull et al., 1985).

Role in Protein Folding and Structure

The structural role of proline in proteins, including its derivatives, is a key area of research. Li et al. (1996) explored how proline influences the structure of transmembrane helices in integral membrane proteins, highlighting the structural significance of proline and its derivatives in protein science (Li et al., 1996).

Prolyl 4-Hydroxylase Studies

Research on the prolyl 4-hydroxylase enzyme, which involves proline derivatives, is significant for understanding collagen synthesis. Pihlajaniemi et al. (1987) reported the molecular cloning of the beta‐subunit of human prolyl 4‐hydroxylase, an enzyme integral to the hydroxylation of proline residues in collagens (Pihlajaniemi et al., 1987).

Metabolism and Industrial Applications

The metabolism and industrial applications of proline analogues, including this compound, are studied for their potential in various fields. Bach and Takagi (2013) discussed the properties, metabolisms, and applications of l-proline analogues in cellular metabolism and macromolecule synthesis (Bach & Takagi, 2013).

Mécanisme D'action

Target of Action

The primary target of (S)-alpha-(4-biphenylmethyl)-proline-HCl is the angiotensin II AT1 receptor . This receptor plays a crucial role in the regulation of blood pressure and fluid balance, making it a significant target in the treatment of hypertension .

Mode of Action

This compound interacts with the angiotensin II AT1 receptor, acting as an antagonist . By binding to this receptor, it prevents the action of angiotensin II, a potent vasoconstrictor. This results in vasodilation and a reduction in blood pressure .

Biochemical Pathways

The action of this compound on the angiotensin II AT1 receptor affects the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance . By blocking the action of angiotensin II, it disrupts the vasoconstrictive effects of this hormone, leading to a decrease in blood pressure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of blood vessels and a reduction in blood pressure. By blocking the angiotensin II AT1 receptor, it inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation .

Propriétés

IUPAC Name |

(2S)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODCDGGNLJQZLT-FERBBOLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione](/img/structure/B2416112.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2416115.png)

![N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2416116.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide](/img/structure/B2416121.png)

![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)

![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)